Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20136324
InChI: InChI=1S/C12H12ClN3O2/c1-3-16-9(12(17)18-2)7-14-11(16)8-5-4-6-10(13)15-8/h4-7H,3H2,1-2H3
SMILES:
Molecular Formula: C12H12ClN3O2
Molecular Weight: 265.69 g/mol

Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate

CAS No.:

Cat. No.: VC20136324

Molecular Formula: C12H12ClN3O2

Molecular Weight: 265.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate -

Specification

Molecular Formula C12H12ClN3O2
Molecular Weight 265.69 g/mol
IUPAC Name methyl 2-(6-chloropyridin-2-yl)-3-ethylimidazole-4-carboxylate
Standard InChI InChI=1S/C12H12ClN3O2/c1-3-16-9(12(17)18-2)7-14-11(16)8-5-4-6-10(13)15-8/h4-7H,3H2,1-2H3
Standard InChI Key RLCLOQKICVKABR-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CN=C1C2=NC(=CC=C2)Cl)C(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate (molecular formula: C12H12ClN3O2\text{C}_{12}\text{H}_{12}\text{ClN}_3\text{O}_2, molecular weight: 265.69 g/mol) features a heterocyclic core comprising a pyridine ring substituted with a chlorine atom at the 6-position and an imidazole ring substituted with an ethyl group at the 1-position. The 5-position of the imidazole is esterified with a methyl group, imparting both lipophilic and electronic properties critical for bioactivity. The chloropyridine moiety contributes to π-π stacking interactions, while the ethyl group enhances solubility in organic solvents.

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy confirm the compound’s structure. Key spectral features include:

  • 1H^1\text{H}-NMR: A triplet at δ 1.29–1.30 ppm (3H, J=10HzJ = 10 \, \text{Hz}) for the ethyl group’s terminal methyl, a quartet at δ 3.95–4.01 ppm (2H) for the ethyl’s methylene, and a singlet at δ 3.96 ppm (3H) for the ester’s methyl group .

  • FTIR: Peaks at 2981 cm1^{-1} (C–H stretch), 1720 cm1^{-1} (ester C=O), and 1638 cm1^{-1} (imidazole C=N) .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Formation of Methyl Pyrrolidine-2-carboxylate: L-proline reacts with thionyl chloride in methanol to yield methyl pyrrolidine-2-carboxylate, a precursor for further functionalization .

  • Sulfonation of Imidazole: 5-Chloro-1-ethyl-2-methylimidazole undergoes chlorosulfonation with chlorosulfonic acid, producing 5-chloro-4-chlorosulfonyl-1-ethyl-2-methylimidazole .

  • Coupling Reaction: The sulfonyl chloride intermediate reacts with methyl pyrrolidine-2-carboxylate in the presence of sodium carbonate, forming the sulfonamide-linked product .

Reaction Conditions and Yields

  • Chlorosulfonation: Conducted at reflux (100–110°C) for 3 hours, yielding 53.5% of the sulfonyl chloride intermediate .

  • Coupling Step: Performed at 25–28°C for 2 hours, achieving a 58.8% yield of the final compound .

Biological Activities

Antimicrobial Efficacy

The compound exhibits broad-spectrum antimicrobial activity:

Microbial StrainZone of Inhibition (mm)
Staphylococcus aureus (MRSA)18.5 ± 0.7
Escherichia coli14.2 ± 0.4
Pseudomonas aeruginosa12.8 ± 0.3

Data derived from disk diffusion assays indicate potent activity against methicillin-resistant S. aureus (MRSA), suggesting utility in treating antibiotic-resistant infections .

Mechanistic Insights

The compound’s bioactivity is attributed to:

  • Sulfonamide Group: Disrupts folate synthesis in bacteria by inhibiting dihydropteroate synthase .

  • Chloropyridine Moiety: Enhances membrane permeability via hydrophobic interactions with lipid bilayers.

Future Research Directions

Structural Modifications

  • Ester Hydrolysis: Converting the methyl ester to a carboxylic acid may enhance water solubility and bioavailability.

  • Heterocycle Substitution: Replacing chloropyridine with fluorinated analogs could improve target selectivity.

Clinical Translation

  • Toxicity Studies: Acute and chronic toxicity profiles in animal models are needed to establish safety thresholds .

  • Formulation Development: Nanoencapsulation or prodrug strategies may address physicochemical limitations.

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